3-Hexyn-2-OL

Overview

Description

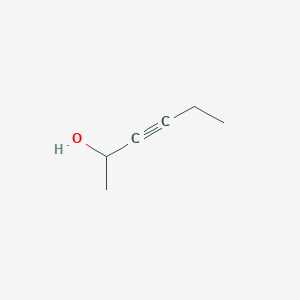

3-Hexyn-2-OL, also known as hex-3-yn-2-ol, is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

This compound is a simple alkyne alcohol, and its interactions with biological systems are likely to be complex and multifaceted .

Mode of Action

As an alkyne alcohol, it may interact with various enzymes and proteins within the cell, potentially altering their function .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body .

Result of Action

It has been noted that poly (n -vinyl-2-pyrrolidone)-stabilized pd-nanoclusters showed an extraordinary catalytic performance in the selective hydrogenation of 3-hexyn-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexyn-2-OL can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 3-hexyn-1-ol. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Hexyn-2-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hexyn-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3-hexen-2-ol using hydrogen gas and a palladium catalyst.

Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst; performed under elevated temperatures and pressures.

Substitution: Halogens (e.g., chlorine, bromine); carried out in the presence of a suitable solvent such as dichloromethane.

Major Products Formed

Oxidation: 3-Hexyn-2-one

Reduction: 3-Hexen-2-ol

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

3-Hexyn-2-ol serves as a versatile intermediate in organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Hydrogenation: It can be converted into other alcohols or hydrocarbons through hydrogenation processes, which are crucial in synthesizing more complex molecules .

- Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids, expanding its utility in synthetic pathways.

Pharmaceutical Intermediates

The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their biological activities, including:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial effects against various bacterial strains, making it a candidate for natural preservatives or biocontrol agents in agriculture.

- Potential Antifungal Activity: The compound's structure suggests it may disrupt fungal growth, which is being investigated for agricultural applications.

Fragrance and Flavor Industry

Due to its distinct odor profile, this compound is utilized in the fragrance industry. It contributes to the aroma of various products and is studied for its potential in flavoring agents.

Market Insights

The market for this compound is projected to grow significantly, with an expected compound annual growth rate (CAGR) of 3% to 5% from 2023 to 2031. The growth is driven by increasing demand in chemical reagents and pharmaceutical intermediates .

Market Segmentation

| Application Category | Description |

|---|---|

| Chemical Reagents | Used as a reagent in organic synthesis |

| Pharmaceutical Intermediates | Key role in drug development processes |

| Fragrance Production | Used in perfumes and flavorings |

Case Study 1: Hydrogenation of 3-Hexyn-1-ol

A study investigated the stereoselective hydrogenation of 3-Hexyn-1-ol using palladium catalysts. The results indicated high conversion rates and selectivity towards desired products, showcasing the compound's utility in fine chemical synthesis .

Case Study 2: Antimicrobial Activity

Research demonstrated that this compound exhibited significant antimicrobial activity against foodborne pathogens. This property suggests its potential application as a natural preservative, enhancing food safety without synthetic additives.

Comparison with Similar Compounds

Similar Compounds

- 2-Hexyn-1-ol

- 5-Hexyn-1-ol

- 3-Hexyn-1-ol

- 2-Pentyn-1-ol

- 3-Octyn-1-ol

Uniqueness

3-Hexyn-2-OL is unique due to its specific position of the hydroxyl group and the triple bond within the carbon chain. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the hydroxyl group at the second carbon position makes it more reactive in nucleophilic substitution reactions compared to its isomers .

Biological Activity

3-Hexyn-2-OL, also known as this compound or hex-3-en-5-yn-2-ol, is an organic compound characterized by its unique structure that includes both alkyne and alcohol functional groups. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial properties and interactions with biological macromolecules. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond (alkyne), which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent in combating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as an alternative to synthetic antibiotics, especially in an era of increasing antibiotic resistance.

Interaction with Biological Macromolecules

The structural features of this compound suggest it may interact with proteins and enzymes within biological systems. Preliminary investigations indicate that it could influence biochemical pathways, potentially affecting enzyme activity and protein function. Further research is needed to elucidate these interactions and their implications for drug design.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.

- Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study revealed that the compound could act as a competitive inhibitor for certain enzymes, thus altering metabolic fluxes in treated organisms .

Synthesis and Applications

This compound can be synthesized through several methods, including the catalytic hydrogenation of corresponding alkynes or via hydroboration reactions followed by oxidation. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

| Synthesis Method | Description |

|---|---|

| Catalytic Hydrogenation | Converts alkynes to alcohols using metal catalysts |

| Hydroboration-Oxidation | Involves the addition of borane followed by oxidation |

Future Research Directions

While current studies have established a foundation for understanding the biological activity of this compound, several areas warrant further investigation:

- Mechanistic Studies : Detailed mechanistic studies are needed to clarify how this compound interacts with specific proteins and enzymes.

- In Vivo Studies : Future research should include in vivo models to assess the pharmacokinetics and therapeutic potential of this compound.

Properties

IUPAC Name |

hex-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMPHNVKBSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875614 | |

| Record name | 3-HEXYN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-50-2 | |

| Record name | 3-Hexyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-HEXYN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 5H-1,2-oxathioles from 3-Hexyn-2-ol?

A1: The synthesis of 5H-1,2-oxathioles, as described in the research by [], holds significance due to their unique chemical properties and potential applications. These cyclic α,β-unsaturated sulfenic acid esters are relatively unexplored, and their synthesis from this compound offers a new route for further investigation. The research highlights the successful synthesis of 3-t-butyl-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1b) from 2,5,5-Trimethyl-3-hexyn-2-ol using Sodium hydride (NaH) and Sulfur dichloride (SCl2). This specific example demonstrates the potential of using this compound as a starting material to access diverse 5H-1,2-oxathiole derivatives.

Q2: What are the key findings regarding the electrochemical properties of synthesized 5H-1,2-oxathioles?

A2: Cyclic voltammetry analysis revealed intriguing electrochemical characteristics of the synthesized 5H-1,2-oxathioles []. The study found that compounds like 1b, 3-(1-adamantyl)-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1c), and 4-chloro-5,5-dimethyl-3-phenyl-5H-1,2-oxathiole (1d) exhibited lower oxidation potentials compared to conventional sulfides and even acyclic sulfenate esters. This finding suggests that these compounds may possess distinct reactivity profiles and could potentially serve as valuable building blocks in organic synthesis or material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.